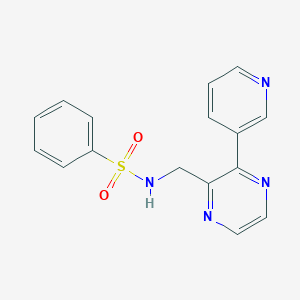

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is an organic compound that features a pyridine ring, a pyrazine ring, and a benzenesulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves the reaction of 3-(pyridin-3-yl)pyrazin-2-amine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Applications De Recherche Scientifique

Antimicrobial Applications

Sulfonamides have historically been utilized as antimicrobial agents. Recent studies have highlighted the effectiveness of similar compounds against various bacterial strains. For instance, a study on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives demonstrated significant activity against Leishmania species, indicating that modifications to the sulfonamide structure can enhance efficacy against resistant strains .

Case Study: Antileishmanial Activity

In vitro testing revealed that specific derivatives exhibited IC50 values comparable to established treatments like pentamidine, suggesting that N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide could be effective against leishmaniasis . The modifications in electronic properties and lipophilicity were crucial for improving interaction with the target parasites.

Antiviral Applications

The antiviral potential of compounds containing pyridine and sulfonamide functionalities has been explored extensively. A recent study synthesized a new class of pyridine-based sulfonamides that showed promising antiviral activity against herpes simplex virus and coxsackievirus B4, with significant reductions in viral load observed .

Case Study: Antiviral Efficacy

Two synthesized compounds from this study demonstrated over 50% viral reduction with notable IC50 values, indicating their potential as antiviral agents. The mechanism of action appears to involve inhibition of viral replication pathways, which can be further studied for this compound.

Antiparasitic Applications

The compound's structure suggests a potential role in antiparasitic therapies. Research into triazolo-pyridine sulfonamides has shown promising results against Plasmodium falciparum, the causative agent of malaria. A virtual library screening identified several candidates with strong inhibitory effects on falcipain-2, an essential enzyme for parasite survival .

Case Study: Antimalarial Activity

A series of compounds derived from similar frameworks were evaluated for their antimalarial properties, leading to the identification of several active compounds with low micromolar IC50 values. This highlights the potential for this compound to be developed into an antimalarial agent.

Data Summary Table

Mécanisme D'action

The mechanism of action of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(pyridin-3-yl)pyrazin-2-amine: Shares the pyridine and pyrazine rings but lacks the benzenesulfonamide group.

N-(pyridin-2-yl)amides: Contains a pyridine ring and an amide group but differs in the position of the nitrogen atoms and the absence of the pyrazine ring.

Uniqueness

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is unique due to the presence of both the pyridine and pyrazine rings, as well as the benzenesulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a pyridine ring, a pyrazine ring, and a benzenesulfonamide moiety, which contribute to its diverse biological interactions.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of 3-(pyridin-3-yl)pyrazin-2-amine with benzenesulfonyl chloride under basic conditions, commonly using solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound can bind to the active site of enzymes, inhibiting their catalytic activity.

- Receptor Modulation : It may modulate receptor function by binding to various receptor sites, influencing physiological responses.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related sulfonamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 250 µg/mL .

2. Enzyme Inhibition

This compound has been explored for its potential as an inhibitor of human carbonic anhydrase (hCA), a metalloenzyme crucial for various physiological processes. The sulfonamide group is known to enhance binding affinity to the zinc ion at the enzyme's active site, making it a promising candidate for developing hCA inhibitors .

3. Anti-inflammatory Properties

The compound has been investigated for anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines in cell models. For example, related compounds have demonstrated the ability to inhibit TNFα and IL-1 induced IL-6 production in human chondro-sarcoma cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(pyridin-3-yl)pyrazin-2-amine | Lacks benzenesulfonamide group | Limited biological activity |

| N-(pyridin-2-yl)amides | Contains amide group | Varies; some show antimicrobial activity |

| N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | Different ring structure | Potential anti-tumor activity |

This compound stands out due to its specific combination of rings and functional groups, which enhances its biological profile compared to other related compounds.

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds within this chemical family:

- Antimicrobial Studies : A study demonstrated that derivatives with similar structures exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the sulfonamide group can enhance efficacy .

- Enzyme Inhibition : Research focusing on pyrazine derivatives indicated that modifications could lead to selective inhibition against specific isoforms of Class I PI3K enzymes, which are implicated in cancer progression .

Propriétés

IUPAC Name |

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-23(22,14-6-2-1-3-7-14)20-12-15-16(19-10-9-18-15)13-5-4-8-17-11-13/h1-11,20H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWLHVQWLKYOPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.